molecular formula C8H6ClF3O B040987 2-(Trifluoromethoxy)benzyl chloride CAS No. 116827-40-8

2-(Trifluoromethoxy)benzyl chloride

Cat. No. B040987
CAS RN: 116827-40-8
M. Wt: 210.58 g/mol
InChI Key: ZGXDTWNEZOBSBJ-UHFFFAOYSA-N
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Description

“2-(Trifluoromethoxy)benzyl chloride” is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is used in various chemical reactions as a reagent .


Molecular Structure Analysis

The InChI code for “2-(Trifluoromethoxy)benzyl chloride” is 1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 . This code represents the molecular structure of the compound.

It is stored at ambient temperature . The flash point is 68-70/15mm .

Safety and Hazards

“2-(Trifluoromethoxy)benzyl chloride” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-(Trifluoromethoxy)benzyl chloride, also known as 1-(chloromethyl)-2-(trifluoromethoxy)benzene, is primarily used in the field of organic synthesis . It is often used as a reagent in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, 2-(Trifluoromethoxy)benzyl chloride interacts with organoboron reagents . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of carbon-carbon bonds during suzuki–miyaura coupling reactions . These reactions are fundamental to the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 2-(Trifluoromethoxy)benzyl chloride is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of 2-(Trifluoromethoxy)benzyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored at ambient temperature in a dry environment . Additionally, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature of the reaction .

properties

IUPAC Name

1-(chloromethyl)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXDTWNEZOBSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405296
Record name 2-(Trifluoromethoxy)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzyl chloride

CAS RN

116827-40-8
Record name 2-(Trifluoromethoxy)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116827-40-8
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